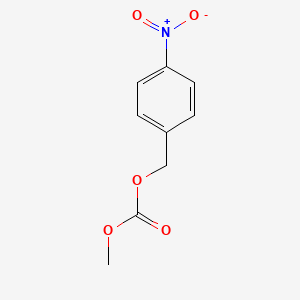
p-Nitrobenzyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-nitrobenzyl carbonate is a carbonate ester that is dimethyl carbonate in which one of the methyl groups has been replaced by a 4-nitrobenzyl group.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- p-Nitrobenzyl chloride reacts with active methylene compounds in the presence of potassium carbonate, yielding disubstituted products. This suggests potential applications in organic synthesis and chemical reactions (Li, 1989).
- The reaction of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds in acetone, catalyzed by potassium carbonate, leads to the formation of 4H-1-benzopyrans. This has implications for the synthesis of highly functionalized compounds in organic chemistry (Bunce et al., 2008).
Polymer and Materials Science
- p-Nitrobenzyl-L-aspartates, including their homopolymers and copolymers with β-benzyl-L-aspartate, have been synthesized. The introduction of different groups into these compounds affects the helical sense of the polypeptide, indicating applications in polymer science (Hashimoto & Aritomi, 1966).
- Aliphatic poly(carbonate)s with photolabile groups, such as nitrobenzyl photo cleavable groups, have been developed for biomedical and pharmaceutical applications, showcasing their utility in creating light-responsive materials (Sun et al., 2018).
- The synthesis of novel biodegradable poly(carbonate ester)s with photolabile protecting groups, involving the ring-opening copolymerization of L-lactide with nitrobenzyl-based monomers, demonstrates their potential in drug delivery and material science (Xie et al., 2008).
Photolysis and Photochemical Reactions
- The study of photochemical reaction mechanisms of nitrobenzyl compounds, such as methyl ethers, provides insights into their photolysis pathways. This is crucial for applications in photochemistry and the development of light-sensitive materials (Il'ichev et al., 2004).
Environmental and Engineering Applications
- The use of p-nitrobenzyl acetate in an autogenic acid system for acid fracturing in high-temperature reservoirs illustrates its potential in environmental and engineering applications, particularly in the energy sector (Wang et al., 2020).
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
methyl (4-nitrophenyl)methyl carbonate |
InChI |
InChI=1S/C9H9NO5/c1-14-9(11)15-6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 |
Clave InChI |
CTKAQWBPFDASQZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



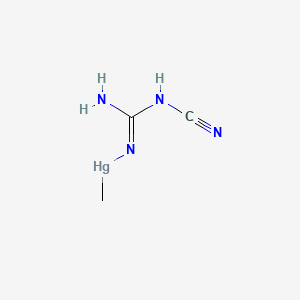
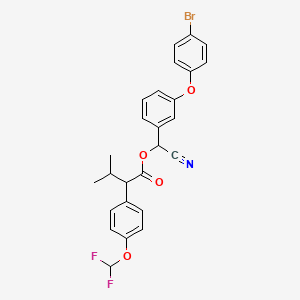
![(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1255013.png)
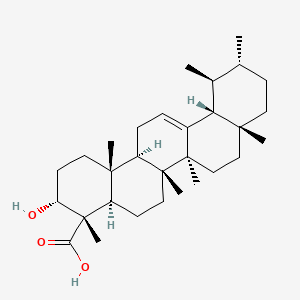
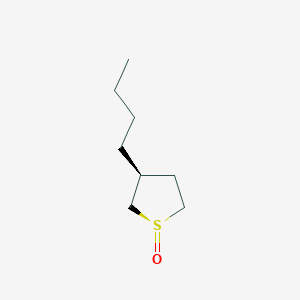

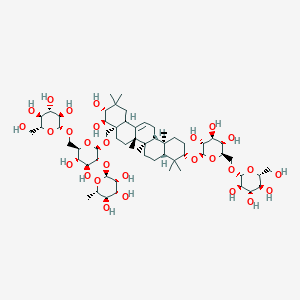
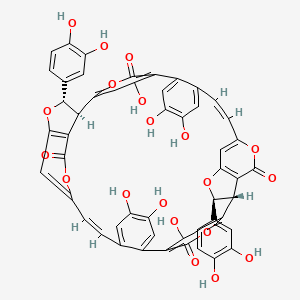
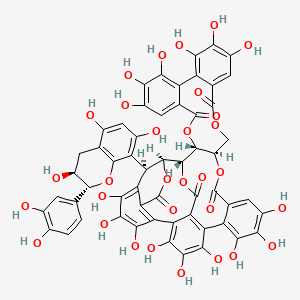
![(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone](/img/structure/B1255026.png)
![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)
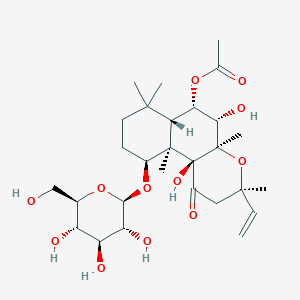

![N-[4-[[5-(3-butyl-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B1255033.png)